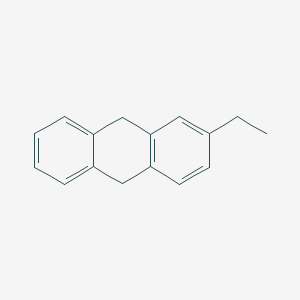

2-Ethyl-9,10-dihydroanthracene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2-ethyl-9,10-dihydroanthracene |

InChI |

InChI=1S/C16H16/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h3-9H,2,10-11H2,1H3 |

InChI Key |

FOSCFBSZYWZPQL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(CC3=CC=CC=C3C2)C=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 9,10 Dihydroanthracene

Photochemical Reaction Mechanisms

Photodegradation Product Identification and Pathways

The photodegradation of 9,10-dihydroanthracene (B76342) (DHA) and its derivatives, such as 2-Ethyl-9,10-dihydroanthracene, is a process initiated by the absorption of light, leading to the formation of an excited state (DHA*). nih.gov This excited molecule can then interact with molecular oxygen (O₂), activating it to a superoxide (B77818) anion radical (O₂•−) through electron transfer. nih.gov This initiation step is crucial for the subsequent oxidation reactions.

The primary and most stable photodegradation product of this process is anthraquinone (B42736) (AQ). nih.gov Research has demonstrated that the photo-oxygenation of DHA can achieve a quantitative yield of AQ without the need for additional catalysts or additives, operating under ambient temperature and pressure. nih.gov The reaction proceeds even in a standard air atmosphere, yielding significant amounts of AQ. nih.gov

The pathway involves an initial slow oxidation of DHA by the superoxide anion radical to form AQ. nih.gov As the concentration of AQ builds up, it begins to act as an active photocatalyst, dominating and accelerating the reaction. nih.gov This product-driven acceleration is a key feature of the photodegradation pathway.

In related anthracene (B1667546) derivatives, such as 9,10-dibutoxyanthracene, photodegradation in the presence of air proceeds through the formation of an endoperoxide species. nih.govplos.org This intermediate is formed by the reaction with singlet oxygen. nih.gov This endoperoxide can then undergo secondary decomposition upon further irradiation, leading to the cleavage of both C-O and C-C bonds to form other degradation products. nih.govresearchgate.net The specific pathway, whether involving O-O or C-O bond homolysis, depends on the substituents on the anthracene core and the reaction conditions. nih.govresearchgate.net

Studies on the photodegradation of polycyclic aromatic hydrocarbons (PAHs) like anthracene show that the reaction rate is generally faster in polar media compared to apolar media. researchgate.net The process typically yields oxygenated photoproducts, including various hydroxides and quinones. researchgate.net

Table 1: Key Species in the Photodegradation of Dihydroanthracene

| Species | Role | Reference |

|---|---|---|

| 9,10-Dihydroanthracene (DHA) | Initial Reactant / Substrate | nih.gov |

| Excited State (DHA)* | Photo-excited state of the substrate that initiates O₂ activation | nih.gov |

| Superoxide Anion Radical (O₂•−) | Reactive oxygen species responsible for initial oxidation | nih.gov |

| Anthraquinone (AQ) | Major, stable end-product and active photocatalyst | nih.gov |

| Endoperoxide | Intermediate formed in reactions with singlet oxygen | nih.govplos.org |

Singlet Molecular Oxygen Reactions with Dihydroanthracene Derivatives

Dihydroanthracene and other anthracene derivatives are known to react with singlet molecular oxygen (¹O₂), a highly reactive electronically excited state of O₂. nih.govrsc.org This reaction is a classic example of a [4+2] cycloaddition, akin to the Diels-Alder reaction, where the anthracene system acts as the diene and singlet oxygen acts as the dienophile. youtube.com

The primary product of this reaction is a stable endoperoxide (also referred to as a photoperoxide). nih.govrsc.org This cycloaddition occurs across the meso positions (9 and 10) of the anthracene core. rsc.org The formation of this endoperoxide is a characteristic reaction for anthracenoid hydrocarbons and has been used as a chemical trap to detect the presence of singlet oxygen. rsc.orgnih.gov

The generation of singlet oxygen for this reaction is typically achieved through photosensitization. A sensitizer (B1316253) molecule (like a dye) absorbs light, transitions to an excited triplet state, and then transfers its energy to ground-state triplet oxygen (³O₂), converting it to singlet oxygen (¹O₂). youtube.comyoutube.com Subsequently, the singlet oxygen reacts with the dihydroanthracene derivative. youtube.com Some anthracene derivatives can also act as their own sensitizers, generating singlet oxygen upon irradiation, which they then capture to form the endoperoxide. nih.govnih.gov

The resulting endoperoxide can be relatively stable but may undergo further reactions, including thermal or photochemical decomposition. nih.gov Thermal decomposition can reverse the cycloaddition, releasing singlet oxygen and regenerating the original anthracene derivative. nih.govnih.gov This reversible capture and release of singlet oxygen is a notable feature of some anthracene endoperoxides. nih.gov

Table 2: Reaction of Singlet Oxygen with Anthracene Derivatives

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [4+2] Cycloaddition (Diels-Alder type) | youtube.com |

| Reactants | Anthracene Derivative (Diene), Singlet Oxygen (¹O₂) (Dienophile) | rsc.org |

| Product | 9,10-Endoperoxide | nih.govrsc.org |

| Mechanism of ¹O₂ Generation | Photosensitization (energy transfer from an excited sensitizer to ³O₂) | youtube.comyoutube.com |

| Endoperoxide Fate | Can be isolated or undergo thermal/photochemical decomposition | nih.govnih.gov |

Hydrogen Atom Transfer (HAT) Chemistry

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism where a hydrogen atom is exchanged between two species. Dihydroanthracene derivatives are effective HAT donors due to the relatively weak C-H bonds at the 9 and 10 positions.

Role of this compound-9,10-diol as a Catalytic HAT Reagent

The oxidized/reduced couple of anthraquinone and its corresponding hydroquinone (B1673460), 9,10-dihydroxyanthracene, is central to HAT chemistry. This compound-9,10-diol is a substituted form of 9,10-dihydroxyanthracene (anthrahydroquinone). In the renowned anthraquinone process for producing hydrogen peroxide, a 2-alkylanthraquinone is hydrogenated to the corresponding 2-alkyl-9,10-dihydroxyanthracene. wikipedia.org This dihydroxyanthracene derivative then undergoes autoxidation by reacting with oxygen, transferring hydrogen atoms to O₂ to form hydrogen peroxide and regenerate the 2-alkylanthraquinone, which is recycled in the process. wikipedia.org This cyclic process demonstrates the role of the dihydroxyanthracene species as a reagent for transferring hydrogen atoms to oxygen.

Mechanistic Studies of Pd-Mediated Oxidative Reactions Involving Dihydroanthracene C-H Activation

Palladium-catalyzed reactions are a powerful tool for the functionalization of C-H bonds. nih.govnih.gov In the context of dihydroanthracene derivatives, a Pd(II) catalyst can mediate the activation of a C-H bond, leading to the formation of a C-Pd bond. beilstein-journals.org This process, often directed by a functional group on the substrate, forms a cyclopalladated intermediate. nih.gov

The mechanism generally proceeds through one of several catalytic cycles, with the Pd(II)/Pd(0) and Pd(II)/Pd(IV) cycles being the most commonly proposed. nih.govnih.gov

C-H Activation/Metallation : The Pd(II) catalyst coordinates to the substrate and cleaves a C-H bond to form an organopalladium(II) intermediate. beilstein-journals.org

Oxidative Functionalization : This intermediate can then be functionalized. In a Pd(II)/Pd(0) cycle, this may involve reductive elimination to form the product and a Pd(0) species. nih.gov The Pd(0) is then re-oxidized to Pd(II) by an external oxidant to complete the cycle. beilstein-journals.org

Pd(IV) Pathway : Alternatively, the organopalladium(II) intermediate can be oxidized to a Pd(IV) species. nih.gov The desired C-C or C-heteroatom bond is then formed via reductive elimination from this high-valent palladium center, regenerating the active Pd(II) catalyst. nih.gov

Recent studies have also proposed the involvement of dinuclear palladium intermediates, such as Pd(III) complexes, particularly in oxidation reactions. nih.gov These bimetallic pathways can offer alternative routes for bond formation. nih.gov The specific operative mechanism is highly dependent on the substrate, ligands, and the oxidant used. nih.gov

Autocatalysis in HAT Reactions of Dihydroanthracene Systems

The mechanism involves the initial slow photo-oxidation of DHA, which produces a small amount of AQ. nih.gov The AQ molecule is a more effective photosensitizer than the starting material, DHA. It can absorb light, become excited, and then efficiently generate reactive oxygen species (ROS) that oxidize more DHA. nih.govrsc.org As the concentration of AQ increases, the rate of DHA oxidation increases correspondingly. This phenomenon, where the product of the oxidation (AQ) catalyzes the reaction, is a clear example of autocatalysis in a HAT-related system. nih.govrsc.org This autocatalytic behavior has been observed in the oxidation of similar dihydro-aromatic systems as well. rsc.org

Investigations into Aromatic C-C Bond Activation and Cleavage

The activation and cleavage of C-C bonds within stable aromatic systems like the anthracene core are challenging due to their high bond dissociation energies. However, these reactions can be achieved under specific conditions, often involving enzymatic or high-energy processes.

Computational studies using density functional theory (DFT) have been employed to investigate the reaction paths and activation energies for C-C bond cleavage in anthracene. uobaghdad.edu.iqeurjchem.com These studies suggest that the cleavage proceeds through a high-energy singlet aromatic transition state. uobaghdad.edu.iqeurjchem.com This is followed by a hydrogen atom shift, leading to the formation of products containing methylene (B1212753) (-CH₂) and acetylenic or allenic groups. uobaghdad.edu.iqeurjchem.com The calculated activation energies for these processes are substantial, typically in the range of 158-209 kcal/mol for anthracene, indicating that significant energy input is required. uobaghdad.edu.iqeurjchem.com

Enzymatic systems, particularly those involving cytochrome P450, are capable of catalyzing C-C bond cleavage reactions under biological conditions. nih.gov These enzymes often work by generating highly reactive oxidized intermediates. The mechanisms can involve the rearrangement of unstable oxidized products, the collapse of radical or cation intermediates, or oxygenation followed by hydrolysis. nih.gov While specific studies on this compound are not detailed, the principles derived from anthracene and other complex molecules provide a framework for understanding how such transformations could occur.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₆H₁₆ |

| 9,10-dihydroanthracene | C₁₄H₁₂ |

| Anthraquinone | C₁₄H₈O₂ |

| 9,10-dibutoxyanthracene | C₂₂H₂₆O₂ |

| Endoperoxide | Varies |

| Singlet Molecular Oxygen | O₂ |

| Superoxide Anion Radical | O₂⁻ |

| This compound-9,10-diol | C₁₆H₁₆O₂ |

| 9,10-dihydroxyanthracene | C₁₄H₁₀O₂ |

| Hydrogen Peroxide | H₂O₂ |

Radical Pathways in Dihydroanthracene Chemistry

The chemistry of this compound, like other dihydroaromatic compounds, is significantly influenced by radical-mediated reactions. These pathways are crucial in various transformations, including oxidation and hydrogen transfer processes. The stability of the resulting radical intermediates often governs the reaction's feasibility and product distribution. Two primary radical pathways are central to the reactivity of the dihydroanthracene core: the formation of a neutral dihydroanthracenyl radical through hydrogen abstraction and the generation of a radical cation via single-electron transfer.

Hydrogen Abstraction and Dihydroanthracenyl Radical Formation

One of the principal radical pathways for this compound involves the abstraction of a hydrogen atom from the 9- or 10-position. These benzylic hydrogens are particularly susceptible to abstraction by various radical species due to the resonance stabilization of the resulting 9,10-dihydroanthracenyl radical. The unpaired electron in this radical can delocalize over the aromatic rings, which significantly lowers its energy and enhances its stability.

The general mechanism for hydrogen abstraction can be represented as follows:

R• + C₁₆H₁₆ → RH + C₁₆H₁₅•

Where R• represents an initiating radical. The stability of the dihydroanthracenyl radical intermediate makes 9,10-dihydroanthracene and its derivatives effective hydrogen donors in various chemical reactions.

Single-Electron Transfer and Radical Cation Formation

Alternatively, this compound can undergo a single-electron transfer (SET) to a suitable oxidant, leading to the formation of a radical cation. This process is particularly relevant in oxidative dehydrogenation reactions, where the ultimate product is the corresponding anthracene derivative. The formation of the radical cation is often the initial and rate-determining step in these transformations.

The generation of the radical cation can be depicted as:

C₁₆H₁₆ + Oxidant → [C₁₆H₁₆]•⁺ + [Oxidant]•⁻

The subsequent fate of this radical cation can involve deprotonation and further oxidation to yield the fully aromatic system. The ease of formation and stability of this radical cation are influenced by the electronic properties of the dihydroanthracene system and the nature of the oxidant.

Mechanistic Investigations and Spectroscopic Characterization

For the parent anthracene radical cation, the hydrogen atoms are classified into three distinct groups based on their positions on the aromatic rings, each exhibiting a different hyperfine coupling constant. nih.gov This data underscores the delocalization of the π-electrons within the fused ring system. nih.gov

Table 1: Calculated Hyperfine Coupling Constants for the Anthracene Radical Cation

| Position | Number of Equivalent Protons | Hyperfine Coupling Constant (Gauss) |

| 9, 10 | 2 | -3.05 |

| 1, 4, 5, 8 | 4 | -1.45 |

| 2, 3, 6, 7 | 4 | -6.55 |

Note: This data is for the parent anthracene radical cation and is presented to illustrate the typical delocalization in such radical species. Specific data for the this compound radical is not available in the cited literature.

These radical pathways are fundamental to understanding the reactivity of this compound and its role in various chemical transformations. The formation of either neutral radicals or radical cations as key intermediates dictates the subsequent reaction steps and the final product distribution.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure and conformational preferences of 2-Ethyl-9,10-dihydroanthracene in solution. Through the analysis of ¹H and ¹³C NMR spectra, a detailed map of the chemical environment of each atom can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum can be divided into three main regions: the aromatic region, the aliphatic region of the dihydroanthracene core, and the signals from the ethyl substituent.

Aromatic Protons: The protons on the two benzene (B151609) rings typically appear in the range of δ 7.0-7.5 ppm. Due to the ethyl group at the 2-position, the symmetry of the substituted ring is broken, leading to more complex splitting patterns (e.g., doublets, triplets, or multiplets) compared to the unsubstituted ring.

Aliphatic Protons (C9, C10): The four protons on the central dihydro- ring (at the C9 and C10 positions) are chemically equivalent in the parent 9,10-dihydroanthracene (B76342), often appearing as a single sharp peak around δ 3.8-4.0 ppm. chemicalbook.comnih.gov

Ethyl Group Protons: The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, typically found in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the ethyl group carbons, the aliphatic C9/C10 carbons, and the aromatic carbons. The chemical shifts for the parent 9,10-dihydroanthracene provide a reference, with C9 and C10 appearing around δ 36.5 ppm, and the aromatic carbons resonating between δ 126 and 137 ppm. chemicalbook.com The ethyl substituent would introduce additional signals and cause slight shifts in the resonances of the substituted aromatic ring.

Conformational Analysis: The central dihydro-ring of 9,10-dihydroanthracene and its derivatives is not planar but exists in a boat-like conformation. This puckering is a result of minimizing steric strain. NMR studies on related substituted dihydroanthracenes, combined with molecular mechanics calculations, have shown that the molecule undergoes rapid boat-to-boat interconversion at room temperature. This rapid flipping averages the signals for the pseudo-axial and pseudo-equatorial protons at the 9 and 10 positions, resulting in a single sharp peak in the ¹H NMR spectrum.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

|---|---|---|---|

| Aromatic C-H | ~7.0 - 7.5 | ~125 - 140 | Multiplets |

| C9-H₂, C10-H₂ | ~3.9 | ~36.5 | Singlet |

| -CH₂- (Ethyl) | ~2.6 | ~29 | Quartet |

| -CH₃ (Ethyl) | ~1.2 | ~15 | Triplet |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

C-H Stretching Vibrations: Aromatic C-H stretching vibrations are typically observed as a group of sharp bands just above 3000 cm⁻¹ (e.g., 3020-3070 cm⁻¹). Aliphatic C-H stretches from the methylene groups of the central ring and the ethyl substituent appear at lower frequencies, in the range of 2850-2965 cm⁻¹. nist.gov

C=C Stretching Vibrations: The stretching of carbon-carbon double bonds within the aromatic rings gives rise to several characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-H Bending Vibrations: In-plane and out-of-plane bending of the C-H bonds results in absorptions in the fingerprint region (below 1500 cm⁻¹). Out-of-plane (OOP) bending is particularly useful for determining the substitution pattern on the aromatic rings.

The spectrum for the parent compound, 9,10-dihydroanthracene, shows prominent peaks around 2932 cm⁻¹ (aliphatic C-H stretch) and 741 cm⁻¹ (aromatic C-H bend). nist.gov The presence of the 2-ethyl group in the target molecule would introduce additional strong aliphatic C-H stretching and bending bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3020 - 3070 |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 2965 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aliphatic C-H Bend (CH₂, CH₃) | 1375 - 1465 |

| Aromatic C-H Out-of-Plane Bend | 730 - 890 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern upon ionization. For this compound (molar mass: 208.30 g/mol ), electron ionization (EI) would typically be used.

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 208. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for this molecule would include:

Loss of an Ethyl Radical: The most favorable cleavage is often the loss of the largest alkyl group, leading to a highly stable benzylic-type cation. Therefore, the loss of the ethyl radical (•CH₂CH₃, 29 Da) to form a cation at m/z = 179 is expected to be the base peak (the most intense peak in the spectrum).

Loss of a Methyl Radical: A less prominent fragmentation involves the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group via beta-cleavage, resulting in a fragment at m/z = 193.

The Molecular Ion: The fused aromatic ring system provides stability, so the molecular ion peak at m/z = 208 should be clearly visible. libretexts.org

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 208 | [C₁₆H₁₆]⁺˙ | Molecular Ion (M⁺˙) |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical |

| 179 | [M - C₂H₅]⁺ | Loss of an ethyl radical (likely base peak) |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV/Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophore in this compound is the dihydroanthracene core, which lacks the fully conjugated system of anthracene (B1667546) itself. Its electronic structure is more akin to two separate benzene rings linked by an aliphatic bridge.

The UV spectrum is therefore expected to resemble that of a substituted benzene. The primary electronic transitions observed are π→π* transitions within the aromatic rings. These typically result in a strong absorption band (the E₂-band) around 210-220 nm and a weaker, fine-structured band (the B-band) around 260-270 nm. The parent 9,10-dihydroanthracene, for instance, exhibits an absorption maximum around 265 nm. The ethyl group acts as a weak auxochrome, which may cause a minor bathochromic (red) shift of these absorption bands.

This technique is also fundamental for photochemical studies. By irradiating the sample at a wavelength corresponding to an absorption maximum, photochemical reactions such as oxidation or rearrangement can be initiated and monitored over time by observing changes in the UV/Vis spectrum.

Resonance Raman Spectroscopy for Vibrational Characterization of Excited States and Transient Species

Resonance Raman (RR) spectroscopy is a specialized technique that can selectively enhance the vibrational modes associated with a specific electronic transition. By tuning the excitation laser to a wavelength within one of the molecule's UV absorption bands (e.g., ~265 nm), the Raman signals of vibrational modes that are coupled to that electronic transition are amplified by several orders of magnitude.

For this compound, RR spectroscopy could be used to:

Characterize Excited States: The enhanced Raman bands provide information about the geometry of the molecule in its electronically excited state. Vibrations that facilitate the structural changes between the ground and excited states will show the greatest enhancement.

Identify Transient Species: In photochemical studies, RR can be used to detect and characterize short-lived intermediates. For example, if photo-oxidation were to occur, RR could potentially identify the vibrational signatures of radical cations or other transient species formed during the reaction.

Studies on the parent aromatic system, anthracene, have shown that UV resonance Raman can effectively probe the vibronically coupled excited states, with strong enhancement of the totally symmetric C-C stretching and ring breathing modes of the aromatic core. sns.it A similar approach would yield detailed information on the excited-state dynamics of this compound.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, data from the closely related compound cis-9,10-diethyl-9,10-dihydroanthracene provides significant insight into the expected molecular architecture. rsc.org

| Parameter | Expected Value/Characteristic |

|---|---|

| Central Ring Conformation | Boat |

| Aromatic C-C Bond Length | ~1.39 Å |

| Aliphatic C-C Bond Length | ~1.54 Å |

| Crystal System | Dependent on packing (e.g., Monoclinic) |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict reaction pathways, transition states, and the energetics of chemical reactions, offering profound mechanistic insights.

Studies involving the 9,10-dihydroanthracene (B76342) (DHA) moiety have utilized DFT to explore its role in various chemical transformations. For instance, DFT calculations have been instrumental in evaluating reaction mechanisms where DHA acts as a trapping agent for reactive intermediates. researchgate.net In the context of the generation of free singlet C₂, computational analysis using DFT has been employed to compare the energetics of unimolecular fragmentation versus bimolecular substitution mechanisms. researchgate.netrsc.org These studies calculate the free energy barriers for different pathways, helping to determine the most plausible reaction mechanism under specific conditions. researchgate.net For example, the ωB97XD DFT functional has been used to calculate the free energies of dissociation paths and transition states, although corrections are sometimes necessary to align computational results with experimental data, especially for highly correlated species like C₂. rsc.org

DFT has also been applied to understand the oxidation of DHA. In studies of biomimetic diiron complexes, DFT (specifically the B3LYP functional) has been used to model the hydroxylation of substrates. nih.gov These calculations support proposed mechanisms by determining the relative activation free energies of different oxidant structures, such as comparing a bis-μ-oxo diiron core to a more reactive "open core" analogue with a terminal oxo group. nih.gov The choice of functional and the percentage of Hartree-Fock exchange can be varied to fine-tune the accuracy of the predicted energetics. nih.gov

Furthermore, DFT calculations have provided mechanistic insights into hydrogen atom transfer (HAT) reactions involving DHA. The oxidation of DHA by manganese(IV)-oxo complexes has been studied using both DFT and higher-level methods like DLPNO-CCSD(T₁). nih.gov These computations have been crucial in supporting a multistate reactivity model, where a thermal crossing from a ground state to a different electronic state occurs along the reaction coordinate, offering a lower energy barrier for the C-H bond oxidation. nih.gov Kinetic studies on the thermal decomposition of related polycyclic aromatic hydrocarbons also rely on DFT to locate transition state structures and calculate activation energies for elementary reaction steps, such as hydrogen migration. researchgate.net

Table 1: Selected DFT-Calculated Energetic Data for Reactions Involving the Dihydroanthracene Moiety

This table presents representative activation free energies (ΔG‡) and reaction free energies (ΔG) calculated using Density Functional Theory for various reactions involving 9,10-dihydroanthracene (DHA) or related systems, illustrating how DFT is used to quantify reaction energetics.

| Reaction System | Substrate/Reactant | DFT Functional | Calculated Parameter | Value (kcal/mol) | Reference |

| Diiron Complex Oxidation | Cyclohexane | B3LYP | Activation Free Energy (HAT) | 15.0 | nih.gov |

| Diiron Complex Oxidation | Cyclohexane | B3LYP | Reaction Free Energy (HAT) | -2.6 | nih.gov |

| Mn(IV)-Oxo Complex Oxidation (Multistate Reactivity) | 9,10-dihydroanthracene | DFT | Predicted Lower Energy Barrier via ⁴E State | - | nih.gov |

| Generation of C₂ from Zwitterionic Intermediate | 9,10-dihydroanthracene (Trap) | ωB97XD | Free Energy Barrier (Bimolecular Substitution) | Varies | researchgate.net |

Computational Modeling of Electronic Structure and Reactivity Profiles

Computational modeling provides a lens into the electronic structure of molecules, which dictates their reactivity. By calculating properties such as orbital energies, charge distributions, and spin densities, researchers can build detailed reactivity profiles for compounds like 2-Ethyl-9,10-dihydroanthracene.

The reactivity of the 9,10-dihydroanthracene scaffold in oxidation reactions has been a focus of computational modeling. Studies on its oxidation by metal-oxo complexes have revealed complex reactivity patterns that can only be explained through detailed electronic structure analysis. nih.govresearchgate.net For instance, the oxidation of DHA by certain nonheme Fe(IV)O oxidants exhibits trends that are explained by a two-state reactivity (TSR) model, where the reaction can proceed on different spin state surfaces (e.g., a quintet state). researchgate.net Computational results indicate that factors like hydrogen-atom tunneling can significantly influence reactivity, sometimes leading to counterintuitive trends where reactivity increases as the oxidant becomes a better electron donor. researchgate.net

DFT calculations have been used to probe the electronic properties of reactive intermediates involved in DHA oxidation. acs.org For an iron(IV)-oxo complex, DFT (B3LYP functional) was used to calculate the spin density on the oxo oxygen atom (ρO) and its charge, providing a quantitative measure of the Fe=O bond's covalency and its likely reactivity. acs.org Despite being highly exergonic according to DFT calculations, the proton-coupled electron transfer (PCET) reaction between this specific complex and DHA was found to be sluggish, a phenomenon attributed to the steric profile of the ligand system. acs.org

The electronic structure of related systems, such as d⁸–d⁸ dimetal complexes that are known to react with DHA, has also been analyzed computationally. caltech.edu DFT and ab initio analyses of dipalladium(II,II) complexes show that the highest occupied molecular orbital (HOMO) is a metal-metal antibonding orbital (dz² σ*), while the lowest unoccupied molecular orbital (LUMO) is located on the surrounding ligands. caltech.edu This orbital ordering, which differs from that of more photoactive rhodium or iridium dimers, helps to explain the distinct reactivity patterns of these complexes. caltech.edu Such detailed electronic structure information is crucial for designing new catalysts and understanding their reaction mechanisms with substrates like DHA.

Table 2: Computed Electronic and Structural Properties of Reactive Species Interacting with Dihydroanthracene

This table summarizes key electronic and structural parameters computed for metal complexes and other species known to react with 9,10-dihydroanthracene (DHA), highlighting the insights gained from computational modeling of their electronic structure.

| System/Complex | Computational Method | Property Investigated | Key Finding | Reference |

| [Fe(O)H₃buea]⁻ | DFT (B3LYP) | Spin Density (ρO), Charge on O-atom | Used as a benchmark for Fe=O covalency in reactivity studies with DHA. | acs.org |

| [(2-phenylpyridine)Pd(µ-X)]₂ | DFT / AI | HOMO-LUMO character | HOMO is a Pd–Pd σ* antibonding orbital; LUMO is ligand-based. | caltech.edu |

| Nonheme [FeIV(O)(TMC)(Lax)]²⁺ | DFT | Reactivity Spin State Surface | H-abstraction from DHA proceeds on the quintet state (S=2) surface. | researchgate.net |

| Biomimetic Diiron Complex | DFT (B3LYP) | Ground State vs. Predicted State | Energetic difference between experimental and DFT-predicted ground states is evaluated. | nih.gov |

Quantum Chemical Simulations of Photophysical Processes

Photochemistry explores the chemical effects of light, which are governed by the behavior of molecules in their electronically excited states. ethernet.edu.et Quantum chemical simulations are essential for understanding the photophysical processes—such as light absorption, emission, and non-radiative decay—that precede and compete with photochemical reactions.

The photophysical properties of aromatic molecules like anthracene (B1667546) and its derivatives are a classic subject of study. acs.org Quantum simulations can model the transitions between electronic states (e.g., ground state to excited singlet state, followed by intersystem crossing to a triplet state) that are initiated by the absorption of a photon. For the related anthraquinone-2-sulphonate (AQ2S), DFT calculations have shown that in its photoactive triplet state, the spin density is primarily localized on the carbonyl groups. researchgate.net This electronic distribution explains the oxidizing character of the excited state, which drives its subsequent photoreactivity. researchgate.net Such simulations help rationalize why a molecule becomes reactive upon irradiation.

Quantum chemistry has also been used to investigate the mechanisms of photochemical reactions involving scaffolds related to 9,10-dihydroanthracene. escholarship.org Computational studies of photochemical rearrangements can reveal the roles of momentum and the shape of potential energy surfaces as excited molecules return to the ground state. escholarship.org This is particularly important for understanding selectivity in photochemical reactions where the system passes through conical intersections or bifurcations on the potential energy surface. escholarship.org

Furthermore, computational modeling is used to design and understand systems for photochemical energy storage. In molecular triads designed for photoinduced charge separation, quantum chemical calculations of natural transition orbitals can visualize and quantify the electronic communication between the different components (photosensitizer, electron donor, and electron acceptor). acs.org These simulations can explain, for example, why a change in the covalent linker between components leads to a more efficient charge separation process and a slower, energy-wasting charge recombination, key factors in developing artificial photosynthetic systems. acs.org While not directly studying this compound, these principles are directly applicable to understanding the potential photochemistry of any chromophoric system, including anthracene derivatives.

Table 3: Simulated Photophysical and Photochemical Properties

This table outlines key parameters and findings from quantum chemical simulations of photophysical processes in systems related to anthracene, demonstrating the application of theory to understand light-induced phenomena.

| System / Process | Computational Approach | Property Simulated / Investigated | Finding / Insight | Reference |

| Anthraquinone-2-sulphonate (AQ2S) | DFT | Spin Density in Triplet State (³AQ2S*) | Spin density is localized on C=O groups, explaining the oxidizing nature of the excited state. | researchgate.net |

| Photo-rearrangement of Diazabicyclo[2.2.2]oct-2-ene | Quantum Chemistry | Potential Energy Surfaces | Selectivity is controlled by molecular momentum and surface shape near ground state transition structures. | escholarship.org |

| ExTTF-Ru-NDI Molecular Triad | Quantum Chemistry | Natural Transition Orbitals | Visualized electronic communication to explain efficiency of photoinduced charge separation. | acs.org |

| Aggregation-Induced Emission (AIE) of TPE | Theoretical Studies | Rotational and Vibrational Modes | Phenyl ring rotations, which occur at THz frequencies, are a key non-radiative decay path in solution. | acs.org |

Research into Advanced Applications and Materials Science Leveraging 2 Ethyl 9,10 Dihydroanthracene

Investigations in Organic Electronics

The anthracene (B1667546) core is a foundational building block for organic electronic materials due to its excellent photoluminescence, favorable electrochemical properties, and high charge carrier mobility. mdpi.commdpi.com Research has focused on modifying the anthracene structure, including the 9,10-positions, to fine-tune material properties for specific device applications.

Anthracene and its derivatives are extensively studied as core materials for blue fluorescent emitters in OLEDs. mdpi.com The inherent violet-to-blue emission of the anthracene unit makes it an ideal candidate for creating the high-energy light needed for full-color displays and lighting. mdpi.com

Research has shown that functionalizing the 9,10-positions of the anthracene core is an effective strategy for tuning the thermal stability and morphological properties of the material while maintaining the desired optical and electronic characteristics. mdpi.com The 9,10-dihydroanthracene (B76342) structure is specifically incorporated into complex molecules to enhance device performance. For instance, spiro-type compounds, which create a rigid, three-dimensional molecular architecture, can utilize a dihydroanthracene backbone. acs.org This structure helps to prevent recrystallization in the amorphous solid state, leading to OLEDs with higher glass transition temperatures (Tg) and improved operational stability. acs.org

Table 1: Properties of Select Anthracene Derivatives for OLEDs

| Compound/Derivative Class | Key Feature | Application Benefit |

|---|---|---|

| 9,10-Diphenylanthracene | Classic blue emitter | High fluorescence quantum yield. researchgate.net |

| Spiro-9-fluorene-9'-[10-Phenyl-9,10-dihydroanthracene] | Rigid, 3D spiro structure | Hinders recrystallization, enhances thermal stability (high Tg). acs.org |

| Asymmetric Anthracene Derivatives | Increased molecular weight and asymmetry | Enhances thermal and amorphous properties for improved device lifetime. mdpi.com |

Organic Field-Effect Transistors (OFETs), also known as Organic Thin Film Transistors (OTFTs), are essential components for next-generation flexible electronics, sensors, and displays. mdpi.com The performance of an OFET is largely determined by the organic semiconductor (OSC) layer. Anthracene was one of the first organic compounds studied for its semiconductor properties and continues to be a molecule of interest. mdpi.com

Studies on 9,10-disubstituted anthracene derivatives have demonstrated that these materials can serve as the active OSC layer in OFETs. mdpi.com By attaching different functional groups at the 9 and 10 positions, researchers can modify the material's properties. A significant finding is that such functionalization can be used as a handle to tune thermal stability and solid-state packing without drastically altering the fundamental optical properties of the anthracene core. mdpi.com The planarity of the anthracene system and its potential for strong intermolecular π-π interactions are advantageous for facilitating good charge transport, a critical requirement for high-performance OFETs. mdpi.comresearchgate.net

In the field of organic photovoltaics (OPV), or solar cells, research focuses on developing new donor and acceptor materials that can efficiently absorb sunlight and generate charge. The design of conjugated polymers with alternating electron-rich (donor) and electron-deficient (acceptor) units is a common strategy to create materials with broad absorption spectra and suitable energy levels. nanoscience.or.kr

A derivative of 2-ethyl-9,10-dihydroanthracene has been synthesized and investigated as a donor component in bulk heterojunction solar cells. Specifically, the compound 2,20-(9,10-bis(2-ethylhexyloxy)-9,10-dihydroanthracene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) was created to serve as an electron-rich unit in a conjugated polymer. nanoscience.or.kr The addition of 2-ethylhexyloxy side chains at the 9 and 10 positions of the dihydroanthracene core improves the solubility of the resulting polymer, which is crucial for solution-based fabrication techniques used in OPV manufacturing. nanoscience.or.kr

Table 2: Dihydroanthracene Derivative in Organic Solar Cell Research

| Component | Chemical Name | Purpose |

|---|---|---|

| Donor Monomer | 2,20-(9,10-bis(2-ethylhexyloxy)-9,10-dihydroanthracene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Serves as the electron-rich building block for the final conjugated polymer. nanoscience.or.kr |

| Side Chains | 2-ethylhexyloxy groups | Attached to the 9,10-positions to increase solubility and processability. nanoscience.or.kr |

| Acceptor Unit | Benzothiadiazole (BT) derivatives | Co-polymerized with the donor monomer to create a donor-acceptor polymer with a low band-gap for enhanced light absorption. nanoscience.or.kr |

Role in Catalytic Processes and Industrial Chemical Production

The reactivity of the 9,10-position in the dihydroanthracene system makes it a valuable participant in catalytic cycles, particularly those involving hydrogen transfer.

The primary industrial method for producing hydrogen peroxide (H₂O₂) is the anthraquinone (B42736) process, also known as the Riedl-Pfleiderer process. wikipedia.org This process relies on a continuous hydrogenation and oxidation cycle of a 2-alkylanthraquinone, most commonly 2-ethylanthraquinone (B47962) (EAQ). wikipedia.orgresearchgate.net

The process involves two key steps:

Hydrogenation: 2-ethylanthraquinone, dissolved in a mixed solvent system, is catalytically hydrogenated using a palladium catalyst to produce 2-ethylanthrahydroquinone (EAQH₂). wikipedia.orgresearchgate.net

Oxidation: The resulting 2-ethylanthrahydroquinone is then oxidized by bubbling air through the solution. This step regenerates the original 2-ethylanthraquinone and produces hydrogen peroxide. eurochemengineering.comnih.gov The H₂O₂ is subsequently extracted with water.

While the primary working compounds are the quinone and hydroquinone (B1673460) forms, the process inherently involves the transfer of hydrogen atoms to and from the anthracene core, a reaction for which 9,10-dihydroanthracene is a model compound. wikipedia.org Degradation of the working solution can lead to the formation of other derivatives, including tetrahydroanthraquinones, which have different reaction kinetics. wikipedia.orgeurochemengineering.com

Table 3: The Anthraquinone Process for H₂O₂ Production

| Step | Reactant(s) | Product(s) | Catalyst/Reagent |

|---|---|---|---|

| 1. Hydrogenation | 2-Ethylanthraquinone (EAQ), Hydrogen (H₂) | 2-Ethylanthrahydroquinone (EAQH₂) | Palladium (Pd) Catalyst researchgate.net |

| 2. Oxidation | 2-Ethylanthrahydroquinone (EAQH₂), Oxygen (O₂ from air) | 2-Ethylanthraquinone (EAQ), Hydrogen Peroxide (H₂O₂) | Air eurochemengineering.com |

| 3. Extraction | H₂O₂ in organic solvent | Aqueous H₂O₂ solution | Water |

9,10-dihydroanthracene is recognized as an effective hydrogen-donor molecule. wikipedia.org The carbon-hydrogen (C-H) bonds at the 9 and 10 positions are significantly weaker than typical C-H bonds, with a bond dissociation energy estimated at approximately 78 kcal mol⁻¹. wikipedia.org This relative weakness allows the molecule to readily donate a hydrogen atom (H•) in a process known as Hydrogen Atom Transfer (HAT). acs.org

In this catalytic application, this compound can donate its hydrogen atoms to a substrate, becoming oxidized to 2-ethylanthracene (B1630459) in the process. researchgate.net The key advantage is its recyclability; the resulting 2-ethylanthracene can be isolated and re-hydrogenated back to this compound, allowing the catalyst to be used in multiple cycles. This capability is central to its use in transfer hydrogenation reactions, where it provides a safer and more manageable source of hydrogen compared to using high-pressure H₂ gas directly. sciopen.com The efficiency of this dehydrogenation/hydrogenation cycle makes dihydroanthracene derivatives appealing for various chemical transformations. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethylanthraquinone (EAQ) |

| 2-Ethylanthrahydroquinone (EAQH₂) |

| 2-Ethyltetrahydroanthraquinone (THEAQ) |

| 9,10-Diphenylanthracene |

| Spiro-9-fluorene-9'-[10-Phenyl-9,10-dihydroanthracene] |

| 2,20-(9,10-bis(2-ethylhexyloxy)-9,10-dihydroanthracene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| Benzothiadiazole (BT) |

| Hydrogen Peroxide |

| 2-Ethylanthracene |

| Phthalic anhydride |

| Ethylbenzene |

| This compound-9,10-diol |

| 2-ethylanthracene-9,10-diol |

Development of Advanced Polymeric Materials

The anthracene framework is a valuable component in the synthesis of advanced polymers due to the rigidity and aromaticity it imparts. google.com The hydrocracking of 9,10-dihydroanthracene can yield specialty chemicals that serve as monomers for high-performance materials, including advanced polyesters, engineering plastics, and liquid crystalline polymers. researchgate.net

Polymerizable compositions can be created from anthracene derivatives, such as 9,10-di((meth)acryloyloxyalkoxy)anthracene compounds, which are produced from 9,10-dihydroxyanthracene precursors. google.com These monomers can be readily polymerized to yield materials with desirable properties. google.com Polymers derived from an aromatic acrylate (B77674) compound are known to exhibit superior heat resistance and a higher refractive index compared to those made from alicyclic acrylates. google.com Films and other objects made from these anthracene-based polymers are noted for their high refractive index, UV absorption capabilities, high hardness, and hydrophobicity, making them industrially useful. google.com

Table 2: Properties of Polymers Derived from Anthracene-Based Monomers

| Property | Description | Potential Application | Source |

| High Refractive Index | The polymer efficiently bends light. | Optical components, lenses, coatings | google.com |

| High Thermal Resistance | The material can withstand high temperatures without degrading. | Advanced engineering plastics, electronics | researchgate.net, google.com |

| UV Absorption | The polymer absorbs ultraviolet radiation. | UV-protective films, coatings | google.com |

| High Hardness | The material is resistant to scratching and surface damage. | Durable coatings, protective layers | google.com |

| Monomer Source | Can be derived from hydrocracking of dihydroanthracene. | Feedstock for specialty polymers | researchgate.net |

Engineering of Fluorescent Probes and Sensors

The inherent fluorescence of the anthracene core makes it a foundational element in the design of fluorescent sensors. rroij.comgoogle.com Aromatic molecules based on this framework can be engineered to detect target analytes or molecular strain through changes in their fluorescent properties, often with a clear "on-off" signaling behavior. google.com The photophysical properties can be precisely tuned by altering the structure of the aromatic nucleus or by attaching different substituents. google.com

A common sensing mechanism is the quenching of fluorescence. google.com For example, a sensor molecule can be designed where an electron transfer event from a donor part of the molecule to an analyte quenches the excited state, thereby reducing or eliminating the fluorescence intensity. google.com This provides a distinct contrast between the luminescent (off) and non-luminescent (on) states. google.com Even the oxidized relative, 2-ethylanthracene-9,10-dione, exhibits significant fluorescence, highlighting the value of this chemical family in developing fluorescent probes. solubilityofthings.com These sensors have wide-ranging applications, from the detection of dangerous chemicals to biomedical diagnostics. google.com

Table 3: Principles of Anthracene-Based Fluorescent Sensors

| Feature | Description | Mechanism | Source |

| Sensing Core | Anthracene or its derivatives (e.g., 9,10-dihydroanthracene). | The aromatic core acts as the fluorophore. | rroij.com, google.com |

| Detection Method | Changes in fluorescence properties (intensity, wavelength). | Interaction with an analyte alters the electronic state of the fluorophore. | google.com |

| Signaling | Often involves fluorescence quenching ("on-off" signal). | Intermolecular electron transfer between the sensor and the analyte. | google.com |

| Tunability | Sensor properties can be modified by changing substituents. | Alters the electronic and steric characteristics of the sensor molecule. | google.com |

Design and Evaluation of Cation Sensing Materials

Derivatives of 9,10-dihydroanthracene have been successfully engineered to act as selective cation sensors. researchgate.net One notable example involves the synthesis of crown-ether-annelated derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene. researchgate.net In this molecular architecture, the crown ether portion acts as a specific binding site (ionophore) for metal cations, while the dihydroanthracene unit functions as the signaling component. researchgate.net

These compounds serve as efficient ligands for the recognition of cations such as sodium (Na+) and silver (Ag+). researchgate.net The binding of a metal cation to the crown ether unit induces a significant positive shift in the potential of the first two-electron oxidation wave of the molecule. researchgate.net This change can be precisely monitored using cyclic voltammetry. For instance, in the presence of approximately 10 molar equivalents of Ag+, a potential shift of up to 115 mV was observed. researchgate.net Much smaller shifts were recorded for other cations like Li+, K+, and Ba2+, demonstrating the sensor's selectivity. researchgate.net In addition to electrochemical changes, the binding event can also be monitored by UV/Vis spectrophotometry. researchgate.net

Table 4: Voltammetric Response of a Dihydroanthracene-Based Sensor to Cations

| Cation | Molar Equivalents | Observed Shift in Oxidation Potential (E₁ₒₓ) | Source |

| Ag⁺ | ~10 | 115 mV | researchgate.net |

| Na⁺ | Not specified | Significant positive shift | researchgate.net |

| Li⁺ | Not specified | < 30 mV | researchgate.net |

| K⁺ | Not specified | < 30 mV | researchgate.net |

| Ba²⁺ | Not specified | < 30 mV | researchgate.net |

Future Research Directions and Emerging Paradigms for 2 Ethyl 9,10 Dihydroanthracene

Development of Novel and Sustainable Synthetic Pathways

Future research will likely focus on moving beyond traditional synthetic methods towards more efficient, selective, and environmentally benign pathways for producing 2-Ethyl-9,10-dihydroanthracene and its derivatives.

Biocatalytic Approaches : The use of enzymes as catalysts in organic synthesis offers high selectivity and milder reaction conditions. Research into Diels-Alderase enzymes (DAses), which can catalyze intermolecular [4+2] cycloaddition reactions, presents a promising avenue for the asymmetric synthesis of dihydroanthracene cores. seejph.com Chemoenzymatic methods, employing lipases for the resolution of racemic anthracene (B1667546) derivatives, have also proven effective in producing enantiopure compounds. researchgate.net Future work could involve engineering or discovering enzymes capable of acting on ethyl-substituted anthracene precursors to yield enantiomerically pure this compound.

Photocatalysis : Visible-light-mediated photocatalysis is a rapidly growing field for sustainable organic synthesis. Recent studies have demonstrated the use of metal-organic cage photocatalysts, such as terpyridine-based metallo-cuboctahedrons, for various organic transformations. bohrium.com The development of photocatalytic systems for the selective hydrogenation of 2-ethylanthracene (B1630459) or the direct synthesis from simpler precursors under visible light could offer a green alternative to traditional methods. Furthermore, the photo-oxygenation of 9,10-dihydroanthracene (B76342) to anthraquinone (B42736) can be initiated by the substrate itself, activating molecular oxygen under mild conditions, a principle that could be explored for controlled functionalization. researchgate.net

Catalyst-Free and Solvent-Free Methods : A significant push in green chemistry is the reduction or elimination of catalysts and solvents. A protocol for synthesizing 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives has been developed using a simple mixing and grinding technique at room temperature, achieving quantitative yields without any catalyst or solvent. researchgate.nettandfonline.com Applying similar mechanochemical approaches to the synthesis and derivatization of this compound could drastically reduce waste and energy consumption.

| Synthetic Strategy | Key Features | Potential Application for this compound | Reference |

| Enzymatic Catalysis | High stereoselectivity, mild conditions, environmentally friendly. | Asymmetric synthesis to produce specific enantiomers. | seejph.com |

| Photocatalysis | Uses visible light, potential for novel reactivity, ambient conditions. | Sustainable synthesis from precursors or for dehydrogenation. | bohrium.comresearchgate.net |

| Solvent-Free Grinding | No solvent/catalyst, rapid, high yield, simple workup. | Green synthesis of functionalized derivatives. | researchgate.nettandfonline.com |

| Cooperative Catalysis | Couples redox cycles to use O₂ as the ultimate oxidant. | Efficient and selective oxidative dehydrogenation to 2-ethylanthracene. | dicp.ac.cnresearchgate.net |

In-Depth Mechanistic Elucidation of Complex Biological and Materials Interactions

A fundamental understanding of how this compound and its derivatives interact with biological systems and advanced materials is crucial for developing new applications.

Biological Interactions : Derivatives of 9,10-dihydroanthracene have been investigated as potential therapeutic agents. For example, 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA) is a selective 5-HT₂A receptor antagonist. nih.gov Future studies could focus on synthesizing amino-functionalized derivatives of this compound and using a combination of ligand structure-affinity relationship studies, receptor mutagenesis, and computational modeling to understand their interactions with specific biological targets. nih.gov Similarly, ethanoanthracene derivatives have shown potent antiproliferative activity against Burkitt's lymphoma cell lines, with their mechanism linked to ROS-dependent apoptosis. nih.gov Elucidating the precise mechanism by which the ethyl group at the 2-position influences such interactions will be a key research area.

Materials Interactions : The oxidative dehydrogenation of 9,10-dihydroanthracene is a critical reaction for hydrogen storage applications. Studies using multi-walled carbon nanotubes (MWCNTs) as metal-free catalysts have shown high selectivity for anthracene production. mpg.de A hypothetical mechanism suggests that the curvature of the nanotubes facilitates favorable interactions with both dihydroanthracene and molecular oxygen. mpg.de In-depth surface science studies and computational modeling could elucidate the role of the ethyl group in the adsorption and reaction kinetics on catalyst surfaces, optimizing materials for hydrogen release from this compound.

Rational Design and Synthesis of Functionalized Derivatives for Targeted Applications

The rational design of novel derivatives by introducing specific functional groups onto the this compound scaffold can unlock a wide range of applications.

Organic Electronics : Anthracene derivatives are widely used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Functionalization at the 9,10-positions has been shown to tune thermal stability without significantly altering optical properties. mdpi.com Future work could involve the synthesis of a library of this compound derivatives, followed by controlled dehydrogenation to the corresponding 2-ethylanthracenes. This would allow for systematic investigation into how the ethyl group, in concert with other substituents, influences molecular packing, charge transport, and device performance.

Chemosensors : The anthraquinone framework, which can be derived from dihydroanthracene, is a valuable signaling unit in chemosensors for detecting ions. researchgate.net By attaching specific ion-binding moieties to the this compound backbone and then oxidizing it to the corresponding 2-ethylanthraquinone (B47962), novel colorimetric or fluorescent sensors could be developed. researchgate.netacs.org The ethyl group could serve to modulate the solubility and electronic properties of the sensor molecule.

Pharmaceutical Agents : Building on the known biological activity of related structures, targeted synthesis campaigns could produce novel therapeutic candidates. For instance, Diels-Alder reactions of 9-(2-nitrovinyl)anthracene (B1206571) with various dienophiles have yielded a library of 9,10-dihydro-9,10-ethanoanthracenes with significant antiproliferative activity. nih.gov A similar strategy could be applied to 2-ethyl-9-(2-nitrovinyl)anthracene to explore how this modification impacts efficacy and selectivity against cancer cell lines.

| Application Area | Design Strategy | Target Property/Function | Reference |

| Organic Electronics | Functionalize 9,10-positions of 2-ethylanthracene. | Tune thermal stability and charge transport for OTFTs. | nih.govmdpi.com |

| Chemosensors | Attach ion-binding groups to the 2-ethylanthraquinone scaffold. | Create selective colorimetric or fluorescent sensors for metal ions. | researchgate.netacs.org |

| Pharmaceuticals | Synthesize ethano-bridged derivatives via Diels-Alder reactions. | Develop novel antiproliferative agents with improved efficacy. | nih.govmdpi.com |

| Redox Flow Batteries | Attach solubilizing groups to the 2-ethylanthraquinone core. | Increase solubility and stability for use as negolytes. | harvard.edu |

Integration of this compound Chemistry with Green Chemistry Principles

A paradigm shift towards sustainability requires the integration of green chemistry principles throughout the lifecycle of this compound, from its synthesis to its application and degradation.

Efficient Catalytic Systems : The oxidative dehydrogenation of 9,10-dihydroanthracene is a key transformation. Research has focused on developing highly efficient catalytic systems that operate under mild conditions using molecular oxygen as the oxidant. A combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and NaNO₂ has shown over 99% conversion and 99% selectivity to anthracene at 120 °C. dicp.ac.cncjcatal.com The proposed mechanism involves coupling the DDQ/DDQH₂ and NO₂/NO redox cycles. dicp.ac.cn Future research should aim to adapt these highly efficient, low-waste systems for the dehydrogenation of this compound and to replace halogenated quinones like DDQ with more environmentally benign alternatives.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. Multicomponent reactions, which form several bonds in a single operation, are ideal for this purpose. The development of one-pot, multicomponent strategies for the synthesis of complex, functionalized this compound derivatives from simple precursors would be a significant advancement. nih.gov

Benign Solvents and Reagents : The use of hazardous solvents and reagents should be minimized. Research into using water or ionic liquids as reaction media for syntheses involving the dihydroanthracene core is an active area. mdpi.com For example, laccase/DDQ has been used as a bioinspired cooperative catalytic system in aqueous media for oxidative cyclization reactions. researchgate.net Exploring such systems for transformations of this compound would align with green chemistry goals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethyl-9,10-dihydroanthracene, and how can side reactions be minimized?

- Methodology :

- Use Pd/γ-Al2O3 catalysts for hydrogenation of 2-ethyl-9,10-anthraquinone under controlled humidity to minimize hydroquinone degradation .

- Employ alkylation reactions with secondary halides (e.g., 2-chlorooctane) in anhydrous solvents (e.g., THF) at 60–80°C, achieving yields >90% by suppressing elimination pathways .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers (e.g., Fp- vs. Lp-Chlorojanusenes) .

Q. How can NMR spectroscopy distinguish structural isomers of dihydroanthracene derivatives?

- Methodology :

- Analyze <sup>1</sup>H NMR splitting patterns: Cis-9,10-dinitro derivatives exhibit AA'BB coupling systems, while trans isomers show singlets for equivalent protons .

- Use <sup>13</sup>C-<sup>1</sup>H correlation spectroscopy to resolve overlapping signals in crowded regions (e.g., aromatic protons at δ 6.5–8.0 ppm) .

- Confirm NOE effects (e.g., 1% enhancement in H-2 protons for cis-nitro derivatives) to assign spatial proximity .

Q. What are the stability considerations for storing this compound?

- Methodology :

- Store under inert gas (N2 or Ar) in amber glass vials at –20°C to prevent oxidation, as dihydroanthracenes are prone to aerial degradation .

- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) periodically to detect decomposition products .

Advanced Research Questions

Q. How do substituents influence the redox properties of dihydroanthracene derivatives?

- Methodology :

- Perform cyclic voltammetry in anhydrous DMF (0.1 M TBAPF6) to measure oxidation potentials. For example, 9,10-diethyl-diphospha derivatives exhibit a redox potential of 0.63 V vs. Ag/AgCl, indicating strong electron-donating capacity .

- Compare with DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent electronic effects (e.g., ethyl vs. phenyl groups) with HOMO/LUMO energy levels .

Q. What mechanistic insights govern the hydrogenation of 2-ethyl-9,10-anthraquinone to dihydroanthracene derivatives?

- Methodology :

- Investigate Pd/SiO2 catalyst deactivation pathways using XPS to detect sulfur or carbonaceous deposits from solvent decomposition .

- Optimize reaction humidity (5–10% H2O) to stabilize active Pd sites and suppress hydroquinone re-oxidation .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodology :

- Use Fukui indices (NBO analysis) to identify electron-rich positions (e.g., C-1 and C-3 in the anthracene core) prone to nitration or halogenation .

- Validate predictions experimentally by comparing product distributions from nitration (HNO3/H2SO4) vs. chlorination (Cl2/FeCl3) .

Q. What strategies enhance fluorescence quantum yields in ethynyl-substituted dihydroanthracenes?

- Methodology :

- Introduce electron-withdrawing groups (e.g., –CF3) at C-2 to reduce non-radiative decay. For example, 9,10-bis(phenylethynyl)-2-ethylanthracene (EBPEA) exhibits λem = 520 nm with ΦF ~0.85 in THF .

- Optimize steric hindrance by substituting ethyl groups to minimize aggregation-caused quenching (ACQ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.